![molecular formula C17H15FN2O3S B2509190 N-(3-fluorofenil)-4-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolina-8-sulfonamida CAS No. 898462-76-5](/img/structure/B2509190.png)
N-(3-fluorofenil)-4-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolina-8-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" is a fluorine-containing quinoline derivative with a sulfonamide moiety. This class of compounds has been studied for their potential as anticancer drugs, particularly due to their ability to inhibit carbonic anhydrase (CA), which is a trait associated with anticancer activity . The presence of fluorine is significant as fluorinated compounds often have desirable properties in medicinal chemistry, including increased metabolic stability and altered electronic properties that can enhance biological activity .
Synthesis Analysis
The synthesis of fluorine-containing quinoline derivatives typically involves the treatment of certain bases with substituted p-toluenesulfonamides, which undergo intramolecular substitution to yield the desired fluorinated quinoline products . The process described in the literature involves the use of difluorovinyl and difluoroallyl groups that, upon treatment with a base, cyclize in a 6-endo-trig fashion to form the quinoline core with a fluorine atom at a strategic position .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a quinoline or isoquinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The sulfonamide group is a common functional group in medicinal chemistry, known for its hydrogen bond-forming capability, which can be crucial for binding to biological targets . The fluorine atom's electronegativity and small size allow it to influence the electronic distribution within the molecule, potentially affecting the compound's binding affinity and selectivity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of the fluorine atom and the sulfonamide group. The fluorine atom can participate in halogen bonding and can affect the electrophilic and nucleophilic properties of the molecule . The sulfonamide group can engage in hydrogen bonding and electrostatic interactions, which are important for the biological activity of these compounds, as seen in their interaction with enzymes like carbonic anhydrase .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide" and related compounds are influenced by their molecular structure. The presence of the sulfonamide group can increase water solubility, while the fluorine atom can affect the lipophilicity and metabolic stability of the molecule . These properties are crucial for the pharmacokinetic profile of the drug, determining its absorption, distribution, metabolism, and excretion (ADME) characteristics .
Aplicaciones Científicas De Investigación
Química Medicinal y Descubrimiento de Fármacos
Las quinolinas sirven como andamiajes esenciales para el desarrollo de fármacos. Su estructura química versátil permite modificaciones que pueden mejorar la actividad biológica. En particular, el sistema de anillo piranoquinolina, presente en nuestro compuesto, ha atraído la atención. Los investigadores exploran derivados de este andamiaje para diseñar nuevos fármacos dirigidos a diversas enfermedades. Las aplicaciones potenciales incluyen agentes antivirales, anticancerígenos y antibacterianos. Se necesitan más estudios para descubrir mecanismos específicos y optimizar los candidatos a fármacos .
Química Orgánica Sintética
Las quinolinas desempeñan un papel fundamental en la química orgánica sintética. Los investigadores emplean varios protocolos para sintetizar derivados de la quinolina. Los métodos clásicos como las reacciones de Gould-Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller y Conrad-Limpach se han utilizado históricamente. Además, las reacciones catalizadas por metales de transición, las reacciones mediadas por líquidos iónicos sin metales y las reacciones de irradiación por ultrasonido ofrecen alternativas más ecológicas para construir y funcionalizar andamiajes de quinolina. Estas vías sintéticas contribuyen al desarrollo de diversas bibliotecas químicas .
Aplicaciones Industriales
Las quinolinas encuentran aplicaciones más allá de la química medicinal. Se utilizan en la síntesis de colorantes, agroquímicos y otros productos industriales. La capacidad de modificar el andamiaje de la quinolina permite adaptar las propiedades para aplicaciones específicas. Por ejemplo, los colorantes basados en quinolina exhiben colores vivos y una excelente resistencia a la luz. Los investigadores continúan explorando nuevos derivados de quinolina para fines industriales .
Conclusión
“N-(3-fluorofenil)-4-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolina-8-sulfonamida” representa un compuesto fascinante con aplicaciones multifacéticas. Su síntesis, modificación y evaluación biológica continúan intrigando a los investigadores de todas las disciplinas. A medida que descubrimos más sobre sus propiedades, podemos desbloquear nuevas vías terapéuticas e innovaciones industriales . Si tiene alguna otra pregunta o necesita detalles adicionales, no dude en preguntar!
Mecanismo De Acción
The mechanism of action for similar compounds often involves the inhibition of carbonic anhydrase (CA) isozymes . Aryl/heteroaryl sulfonamides may act as antitumor agents through a variety of mechanisms such as cell cycle perturbation in the G1 phase, disruption of microtubule assembly, angiogenesis inhibition, and functional suppression of the transcriptional activator NF-Y .
Direcciones Futuras
Quinolines and their derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-13-2-1-3-14(10-13)19-24(22,23)15-8-11-4-5-16(21)20-7-6-12(9-15)17(11)20/h1-3,8-10,19H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSJHOMKTONLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

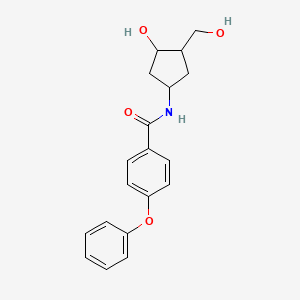
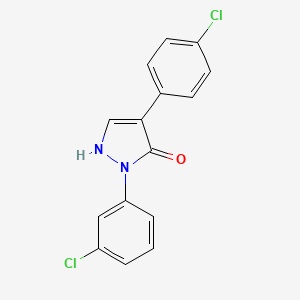


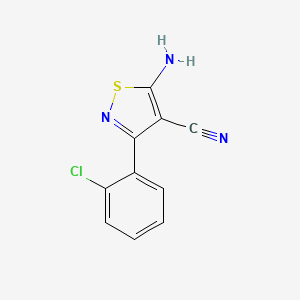
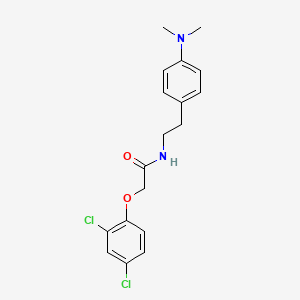
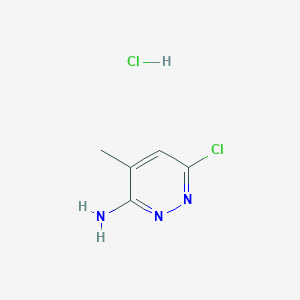
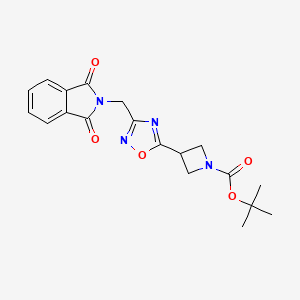
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)
![1,7-dimethyl-3-(3-methylbutyl)-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509124.png)
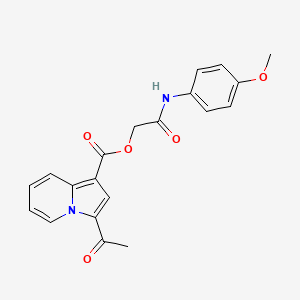
![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)
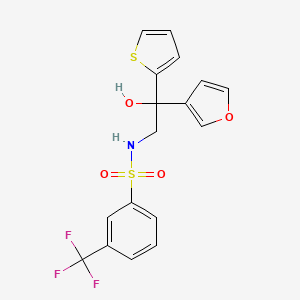
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)